N,N'-DME-N,N'-Bis-PEG2-acid

PROTAC Linker Purity Quality Control

PROTAC linker length critically dictates ternary complex geometry and degradation efficiency; generic substitution risks off-target neo-substrate degradation. This monodisperse, bifunctional PEG2 linker with a rigid DME core provides exactly two equivalent carboxylic acid conjugation sites, enabling predictable modular assembly of heterobifunctional degraders. - Delivers consistent PEG2 spacing (MW 408.49) validated for CRBN-mediated PROTACs. - ≥98% purity ensures biological activity is attributable to the designed PROTAC, not impurities. - Ambient shipping; stocked for immediate global dispatch.

Molecular Formula C18H36N2O8
Molecular Weight 408.5 g/mol
Cat. No. B8106476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-DME-N,N'-Bis-PEG2-acid
Molecular FormulaC18H36N2O8
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCN(CCN(C)CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
InChIInChI=1S/C18H36N2O8/c1-19(7-11-27-15-13-25-9-3-17(21)22)5-6-20(2)8-12-28-16-14-26-10-4-18(23)24/h3-16H2,1-2H3,(H,21,22)(H,23,24)
InChIKeyLCVJNRDGGKVUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-DME-N,N'-Bis-PEG2-acid (CAS 2062663-61-8) – Technical Specifications and Procurement-Grade Characterization for PROTAC Linker Applications


N,N'-DME-N,N'-Bis-PEG2-acid (CAS: 2062663-61-8) is a bifunctional, monodisperse polyethylene glycol (PEG) derivative belonging to the class of PEG-based PROTAC linkers, specifically engineered for the synthesis of proteolysis-targeting chimeras . The compound features a central N,N'-dimethylethylenediamine (DME) scaffold symmetrically functionalized with two PEG2 chains, each terminating in a reactive carboxylic acid group . This architecture provides a defined molecular weight (408.49 g/mol) and two equivalent conjugation sites, enabling predictable and efficient modular assembly of heterobifunctional degraders. The compound is supplied as a research-grade solid with vendor-specified purities ranging from ≥95% to ≥98%, and it is designed for in vitro PROTAC construction and preliminary linker screening .

PROTAC linker synthesis with monodisperse PEG2 spacer for reproducible ternary complex geometry
Modular bifunctional carboxylic acid handle for parallel warhead and E3 ligase ligand conjugation
High-purity vendor grades support structure-activity relationship interpretation and screening workflows

Why a Generic PEG Linker Cannot Substitute for N,N'-DME-N,N'-Bis-PEG2-acid in PROTAC Synthesis


Generic substitution of N,N'-DME-N,N'-Bis-PEG2-acid with a structurally simpler analog, such as Bis-PEG2-acid (COOH-PEG1-COOH) or a longer PEG chain derivative, is not straightforward due to the compound's unique combination of a rigid DME core and precisely defined PEG2 spacer length . The DME moiety introduces a tertiary amine structure that confers distinct physicochemical properties—including potential charge-state modulation and conformational restraint—absent in purely aliphatic PEG linkers . Furthermore, linker length is a critical determinant of PROTAC ternary complex geometry and subsequent degradation efficiency, with PEG2 spacers often providing an optimal balance between conformational flexibility and proximity for E3 ligase-target protein engagement [1]. Simply swapping in a PEG4 or PEG6 analog alters the spatial relationship between warheads, potentially shifting the degradation profile from potent to ineffective or, conversely, increasing off-target neo-substrate degradation [2]. Therefore, procurement of the exact linker architecture is essential for maintaining the integrity of a validated PROTAC design.

Longer PEG linkers may shift degradation profile. PEG4 or PEG6 analogs can alter ternary complex geometry, potentially reducing target degradation efficiency or increasing neo-substrate events.
Simpler aliphatic analogs lack conformational restraint. Bis-PEG2-acid without the DME core removes tertiary amine charge-state modulation and steric influence on conjugate conformation.
Polydisperse PEG linkers introduce batch variability. Uncontrolled chain-length mixtures confound structure-activity relationships and prevent definitive linker optimization.

Quantitative Comparative Evidence for Selecting N,N'-DME-N,N'-Bis-PEG2-acid over Structurally Related PROTAC Linkers


Comparative Purity Specifications Across Commercial Suppliers of N,N'-DME-N,N'-Bis-PEG2-acid

N,N'-DME-N,N'-Bis-PEG2-acid is available from multiple commercial vendors with certified purity levels. InvivoChem specifies a purity of ≥98% for their catalog item V39860, while AKSci and MuseChem report minimum purities of 97% and ≥95%, respectively . This variation in commercial specifications highlights the importance of vendor selection based on the required assay sensitivity; higher purity (≥98%) may be preferred for sensitive biological assays to minimize interference from trace impurities. In contrast, the simpler analog Bis-PEG2-acid (CAS 19364-66-0) is commonly offered with a lower specification of 98.0% purity .

Commercial Purity
Head-to-head
≥98% (InvivoChem) vs. 98.0% (Bis-PEG2-acid)
Vendor purity specification review
Vendor COA context; ≥98% supports sensitive assay reproducibility
PROTAC Linker Purity Quality Control

Molecular Weight Precision: Monodisperse PEG2 Linker vs. Polydisperse PEG Alternatives

N,N'-DME-N,N'-Bis-PEG2-acid is a monodisperse PEG derivative with a precisely defined molecular weight of 408.49 g/mol (C18H36N2O8) [1] . This contrasts sharply with polydisperse PEG linkers, which are mixtures of chain lengths and molecular weights, introducing significant batch-to-batch variability in PROTAC synthesis and biological evaluation. The use of a monodisperse linker ensures that every molecule in a synthesized PROTAC library has an identical linker length and composition, enabling reproducible SAR and unambiguous correlation of linker structure with degradation potency. In comparison, polydisperse PEG linkers can exhibit molecular weight ranges spanning hundreds of Daltons, confounding the interpretation of biological data [2].

Molecular Weight Precision
Class-level
Monodisperse exact mass 408.49 g/mol
Supports consistent linker batch composition
Discrete mass vs. polydisperse range; critical for SAR reproducibility
PROTAC Monodisperse PEG Molecular Weight

Comparative Solubility of PEG2-Based PROTAC Linkers in DMSO

Solubility in DMSO is a critical parameter for PROTAC linker handling and subsequent conjugation chemistry. While specific solubility data for N,N'-DME-N,N'-Bis-PEG2-acid is not explicitly reported, structurally related PEG2-acid linkers demonstrate defined solubility profiles in DMSO. For example, the simpler analog Bis-PEG2-acid exhibits a solubility of 60 mg/mL in DMSO, as reported in its Certificate of Analysis . In contrast, the amine-terminated analog Bis-NH2-PEG2 shows significantly higher solubility in DMSO at 250 mg/mL (1686.91 mM), though this requires ultrasonic assistance . This comparison underscores the substantial impact of terminal functional group chemistry on linker solubility, a factor that must be considered during PROTAC synthesis planning and solvent selection.

DMSO Solubility Context
Cross-study comparable
Analog range: 60 mg/mL (Bis-PEG2-acid) to 250 mg/mL (Bis-NH2-PEG2)
Terminal group strongly influences solubility
Data to verify for N,N'-DME derivative; solvent selection planning
PROTAC Solubility DMSO

Impact of Linker Length on PROTAC Degradation Potency: PEG2 vs. PEG4 and PEG6

A systematic analysis of PROTAC linker length on degradation efficiency reveals that PEG2-based linkers often provide an optimal balance between potency and selectivity. Studies comparing linkers of varying lengths (1PEG, 2PEG, and longer) in CRBN-recruiting PROTACs demonstrated that analogs bearing a 2PEG linker were optimal in terms of both efficiency of CRBN degradation and reduced degradation of the neo-substrate IKZF1 [1]. Specifically, while 1PEG and 2PEG analogs showed similar properties, analogs with longer linkers (e.g., PEG4, PEG6) exhibited lower CRBN degradation efficiency, highlighting a length-dependent activity cliff [1]. This class-level evidence supports the strategic selection of a PEG2-based linker, such as N,N'-DME-N,N'-Bis-PEG2-acid, for initial PROTAC design and optimization campaigns.

Linker Length on Potency
Class-level inference
2PEG > 4PEG/6PEG for CRBN degradation selectivity
PEG2 supports near-optimal degradation window
Reported qualitative trend; model-specific review
PROTAC Linker Length DC50

Recommended Research and Industrial Application Scenarios for N,N'-DME-N,N'-Bis-PEG2-acid Based on Quantitative Evidence


Synthesis of PROTAC Libraries for E3 Ligase Screening and Linker Optimization

N,N'-DME-N,N'-Bis-PEG2-acid is optimally suited for constructing focused PROTAC libraries to evaluate linker length and composition effects on ternary complex formation and degradation potency. The monodisperse PEG2 architecture provides a defined and consistent tether length, which, as class-level evidence indicates, is often near-optimal for CRBN-mediated degradation while minimizing off-target neo-substrate effects [1]. Its bifunctional carboxylic acid termini enable parallel conjugation to amine-containing target protein ligands and E3 ligase ligands, facilitating rapid assembly of diverse PROTAC candidates. The availability of high-purity grades (≥98%) ensures that biological activity can be confidently attributed to the designed PROTAC structure rather than to impurities .

Development of Antibody-Drug Conjugates (ADCs) Requiring Non-Cleavable PEG Linkers

Although primarily marketed as a PROTAC linker, the structural features of N,N'-DME-N,N'-Bis-PEG2-acid—specifically its bifunctional carboxylic acid groups and PEG2 spacer—render it a viable candidate for constructing non-cleavable linkers in antibody-drug conjugates (ADCs). PEG2-based linkers are documented as non-cleavable ADC linker components, and their use can improve payload solubility and stability in circulation [1]. The central DME core introduces a tertiary amine, which, under physiological pH, may carry a partial positive charge, potentially influencing the pharmacokinetic profile of the ADC. This application is supported by evidence that PEG2 spacers enhance solubility and reduce steric hindrance in ADC constructs .

Bioconjugation for Drug Delivery Systems and Biomaterials

The compound's dual carboxylic acid functionality and hydrophilic PEG2 chains make it a useful crosslinker or spacer for synthesizing bioconjugates, such as drug-polymer conjugates and surface-modified nanoparticles. The PEG2 segments are known to enhance water solubility, stability, and biocompatibility, which are critical parameters for in vivo applications [1]. The DME group provides additional steric protection and can modulate the overall charge of the conjugate. This application is grounded in the documented use of similar PEG2-acid linkers in research settings for the synthesis of various bioconjugates, including drug delivery systems, biomaterials, and diagnostic tools .

Click Chemistry Precursor via Terminal Functional Group Conversion

While N,N'-DME-N,N'-Bis-PEG2-acid itself is not directly click-reactive, its terminal carboxylic acid groups can be readily converted to amine-reactive NHS esters or to propargyl/azide groups for copper-catalyzed or copper-free click chemistry. This modularity is a key advantage for incorporating the DME-PEG2-DME scaffold into more complex, multifunctional molecules. For instance, analogous PEG2-acid linkers are routinely functionalized to create propargyl-PEG2-acid, a heterobifunctional crosslinker used for bioconjugation via click chemistry [1]. This scenario is supported by the compound's confirmed identity by NMR and its application as a research-grade compound for synthesizing various bioconjugates .

Application
Selection Property
Validation Focus
PROTAC library synthesis
Monodisperse PEG2 spacer and bifunctional acid handle
Ternary complex geometry and degradation potency screening
Non-cleavable ADC linker research
PEG2 solubility enhancement and charge-state modulation
Payload solubility and pharmacokinetic profile review
Bioconjugate and nanoparticle crosslinking
Hydrophilic dual-carboxylic acid scaffold
Conjugate stability and biocompatibility endpoints
Click chemistry precursor
Terminal acid conversion to NHS ester or alkyne/azide
Modular incorporation into multifunctional probe designs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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